molecular formula C7H14 B077202 (Z)-Hex-2-ene, 5-methyl- CAS No. 13151-17-2

(Z)-Hex-2-ene, 5-methyl-

Cat. No. B077202
CAS RN: 13151-17-2
M. Wt: 98.19 g/mol
InChI Key: GHBKCPRDHLITSE-PLNGDYQASA-N
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Description

“(Z)-Hex-2-ene, 5-methyl-” is a chemical compound with the molecular formula C8H16. It is also known by other names such as “(3Z)-5-Methyl-3-hepten”, “(3Z)-5-Methyl-3-heptene”, and "3-Heptene, 5-methyl-, (3Z)-" . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond .


Physical And Chemical Properties Analysis

“(Z)-Hex-2-ene, 5-methyl-” has a molecular weight of 112.213 Da and a density of 0.7±0.1 g/cm3 . It has a boiling point of 115.2±7.0 °C at 760 mmHg and a vapor pressure of 22.8±0.1 mmHg at 25°C . The compound also has a flash point of 11.9±9.2 °C .

Scientific Research Applications

  • Molecular Structure and DNA Studies :

    • Fujii et al. (1982) explored the molecular structure of a hexamer related to (Z)-Hex-2-ene, 5-methyl-, revealing its role in stabilizing the Z-DNA structure through hydrophobic bonding and changes in twist angles and interatomic contacts (Fujii et al., 1982).
    • Wang et al. (1984) investigated the stability of AT and GC base pairs in Z-DNA, using a hexamer containing 5-methyl and 5-bromo cytosine derivatives, showing that AT base pairs form Z-DNA less readily than GC base pairs (Wang et al., 1984).
  • Polymerization and Catalysis :

    • Coevoet et al. (1996, 1999) conducted studies on the homopolymerization of hex-1-ene using various catalytic systems, highlighting the enhancement of activity in certain solvents and the effect of methylaluminoxane (MAO) in polymerization processes (Coevoet et al., 1996), (Coevoet et al., 1999).
    • Merna et al. (2009) examined the polymerization of hex-1-ene initiated by nickel diimine complexes, focusing on the control of molar mass distribution and chain branching through ligand structure (Merna et al., 2009).
  • Chemical Synthesis and Reactions :

    • Dumartin et al. (1983) synthesized and identified diastereoisomers of methyl-4 and methyl-5 trimethylstannyl-3 cyclopentenes from bicyclo[3.1.0]hex-2-ene via hydrostannation (Dumartin et al., 1983).
    • Awan et al. (2010) studied the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, providing insights into the kinetics and reaction mechanisms relevant to (Z)-Hex-2-ene, 5-methyl- derivatives (Awan et al., 2010).
  • Material Science and Photocatalysis :

    • Zhang et al. (2011) reported on the synthesis of ZnSe flowerlike hierarchical structures, investigating their photocatalytic activities for the degradation of methyl orange under simulated sunlight, which could be related to the applications of (Z)-Hex-2-ene, 5-methyl- in photocatalytic processes (Zhang et al., 2011).

Future Directions

Future research on “(Z)-Hex-2-ene, 5-methyl-” could focus on its potential applications in various fields such as medicine, materials science, and energy production . Additionally, further studies could explore its synthesis pathways, reactivity, and interactions with biological systems .

properties

IUPAC Name

(Z)-5-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBKCPRDHLITSE-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Hex-2-ene, 5-methyl-

CAS RN

13151-17-2
Record name 5-Methyl-2-hexene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-2-HEXENE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POQ2TVS2I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Sarker, MM Rashid - Int. J. Environ. Eng. Sci. Technol. Res, 2013 - researchgate.net
Mixture of waste plastics (low density polyethylene, high density polyethylene, polypropylene and polystyrene) and ferric carbonate was use 5%, 10%, and 20% for fuel production …
Number of citations: 8 www.researchgate.net
OV Polyakova, OA Filatova, ID Fedutin, DI Litovka… - Chemosphere, 2023 - Elsevier
Gray whales (Eschrichtius robustus) constitute an important part of the diet of Chukotka Native population, reaching 30% of consumed food for the inland Chukchas. Over one hundred …
Number of citations: 1 www.sciencedirect.com
L Gang, J Fang, X Shunan, Z Yuguang… - International Journal of …, 2017 - ijabe.org
Abstract: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) was adopted to determine the changes in component of BG11-cultivated Desmodesmus sp.(BG11/8-10) …
Number of citations: 6 www.ijabe.org
EE Atallah - 2018 - scholarworks.aub.edu.lb
Hydrothermal carbonization (HTC) is an emerging technique for wastewater treatment. It uses water at moderate temperatures (180-250℃) and autogenous pressures (35-55 bar) to …
Number of citations: 0 scholarworks.aub.edu.lb
JA ALONSO-ORIOLA - 2022 - crea.ujaen.es
[ES] La pirolisis nos presenta una vía interesante en el reciclado y valorización de los residuos plásticos, pues permite transformarlos en otros compuestos químicos. Se ha evaluado la …
Number of citations: 1 crea.ujaen.es

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